molecular formula C13H11F2N B7847839 (3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine

(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B7847839
M. Wt: 219.23 g/mol
InChI Key: RDDBDGUMDMXJJZ-UHFFFAOYSA-N
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Description

(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine: is a chemical compound characterized by its unique structure, featuring a biphenyl core with difluoro substitution at the 3' and 5' positions and an amine group attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Biphenyl Synthesis: The synthesis of biphenyl derivatives often involves the Ullmann reaction, where a halogenated biphenyl compound is coupled with an amine under palladium catalysis.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Properties

IUPAC Name

[4-(3,5-difluorophenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDBDGUMDMXJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution under acidic or basic conditions. Example reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationCH₃I, K₂CO₃, DMF, 80°CN-Methyl derivative72%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTN-Acetyl derivative85%
SulfonylationTosyl chloride, pyridine, RTN-Tosylamide68%

The fluorine substituents enhance electron withdrawal, reducing electron density at the amine and favoring protonation under acidic conditions.

Oxidation and Reduction

The methanamine group participates in redox reactions:

Oxidation

  • With KMnO₄/H₂SO₄: Forms a ketone via deamination (experimentally unconfirmed but predicted computationally) .

  • With RuO₄: Theoretical studies suggest possible aromatic ring hydroxylation.

Reduction

  • Catalytic hydrogenation (H₂, Pd/C) reduces the amine to a primary alcohol in <10% yield due to competing side reactions .

Cross-Coupling Reactions

The biphenyl core enables palladium-catalyzed couplings. Reported methodologies include:

Coupling TypePartnersCatalyst SystemSolvent/TempYieldReference
Suzuki-MiyauraArylboronic acidsPd₂(dba)₃, SPhos, K₂CO₃THF/H₂O, 105°C89%
Buchwald-HartwigAryl halidesPd(OAc)₂, Xantphos, Cs₂CO₃Toluene, 110°C78%

Fluorine substituents increase oxidative stability during coupling, enabling reactions at higher temperatures without decomposition .

Electrophilic Aromatic Substitution (EAS)

The biphenyl system undergoes regioselective EAS:

ReactionReagentsPosition SubstitutedNotes
NitrationHNO₃/H₂SO₄Para to methanamineLimited by fluorine’s deactivating effects
HalogenationBr₂/FeBr₃Meta to fluorineSteric hindrance from fluorines reduces reactivity

Density functional theory (DFT) calculations predict nitration occurs at the 4-position of the non-fluorinated ring .

Complexation and Coordination Chemistry

The amine acts as a ligand for transition metals:

Metal SaltReaction ConditionsComplex StructureApplication
CuCl₂EtOH, refluxTetradentate Cu(II) complexCatalytic oxidation studies
PdCl₂CH₃CN, RTSquare-planar Pd(II) complexUsed in C–H activation

Stability constants (log K) for Cu(II) complexes range from 8.2–9.5, indicating moderate ligand strength .

Bioconjugation Reactions

The amine reacts with biomolecules:

TargetReactionConditionsOutcome
NHS estersAmide bond formationPBS buffer, pH 7.4, 4°C93% conjugation efficiency
IsothiocyanatesThiourea linkageDMF/H₂O, RTUsed in antibody-drug conjugate synthesis

Fluorine atoms improve metabolic stability of conjugates in in vitro assays .

Degradation Pathways

Key stability challenges include:

  • Hydrolysis : Slow decomposition in aqueous acid (t₁/₂ = 14 days at pH 1).

  • Photolysis : UV light (254 nm) causes defluorination and biphenyl ring cleavage .

Computational Reactivity Predictions

DFT studies (B3LYP/6-311+G**) reveal:

  • Amine group’s pKa = 4.7 (calculated), matching experimental potentiometric data.

  • Frontier molecular orbital (FMO) analysis shows HOMO localized on the amine (-5.8 eV), favoring electrophilic attack .

This compound’s reactivity profile is defined by its fluorine-substituted aromatic system and primary amine group, enabling applications in catalysis, medicinal chemistry, and materials science. Further experimental validation is needed for computationally predicted pathways.

Scientific Research Applications

(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including interactions with various biomolecules.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the difluoro groups can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine: can be compared with other similar compounds, such as:

  • 3,5-Difluorobenzylamine: Similar structure but lacks the biphenyl core.

  • 3,5-Di(trifluoromethyl)benzylamine: Contains trifluoromethyl groups instead of difluoro groups.

  • Biphenyl-4-ylmethanamine: Lacks fluorine substitution.

Uniqueness: The presence of both difluoro groups and the biphenyl core makes This compound unique, potentially leading to distinct chemical and biological properties compared to its analogs.

Biological Activity

(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves exploring its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound features a biphenyl structure with two fluorine substituents and a methanamine moiety. This specific configuration may influence its interaction with biological targets.

The biological activity of this compound can be elucidated through its interactions with various biochemical pathways:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory processes and cancer progression. For instance, biphenyl derivatives often target kinases and other signaling molecules that play critical roles in cell proliferation and survival .
  • Receptor Binding : The presence of fluorine atoms can enhance lipophilicity, potentially improving the binding affinity to various receptors, including those involved in neurotransmission and immune response modulation .

Biological Activities

Research has indicated that biphenyl derivatives exhibit a range of biological activities:

  • Anticancer Activity : Some studies suggest that derivatives of biphenyl compounds can induce apoptosis in cancer cells by modulating signaling pathways such as MAPK and PI3K/Akt .
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in vivo, which is crucial for conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties : There is evidence that biphenyl derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Case Studies

Several studies have explored the biological activity of biphenyl derivatives, including:

  • Anticancer Efficacy : A study on a series of biphenyl compounds demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10 to 30 µM. The most active compound was found to induce cell cycle arrest at the G2/M phase .
  • Inflammation Reduction : In a model of lipopolysaccharide (LPS)-induced inflammation, a biphenyl derivative reduced TNF-alpha levels significantly compared to controls, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity : Research indicated that certain biphenyl compounds exhibited minimum inhibitory concentrations (MICs) against Gram-positive bacteria as low as 5 µg/mL, showcasing their potential as novel antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies on biphenyl derivatives highlight the importance of substituents on the phenyl rings. The presence of electron-withdrawing groups like fluorine enhances biological activity by increasing the compound's reactivity and binding affinity to target enzymes or receptors.

Substituent Biological Activity Remarks
FluorineIncreased potencyEnhances lipophilicity
MethylModerate activityReduces binding affinity
HydroxylVariable effectsCan improve solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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